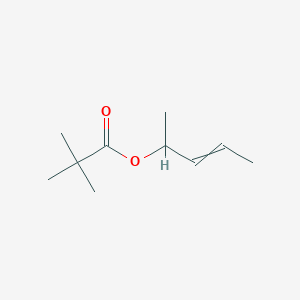
Pent-3-en-2-yl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-3-en-2-yl 2,2-dimethylpropanoate is an organic compound with the molecular formula C₁₀H₁₈O₂ It is a type of ester, which is a class of compounds commonly used in various chemical industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pent-3-en-2-yl 2,2-dimethylpropanoate typically involves the esterification reaction between pent-3-en-2-ol and 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the yield and efficiency of the esterification process. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is carried out under controlled temperature and pressure conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Pent-3-en-2-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Pent-3-en-2-yl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of pent-3-en-2-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Pent-1-en-3-yl 2,2-dimethylpropanoate
- 2-Methylbut-3-en-2-yl 2,2-dimethylpropanoate
Uniqueness
Pent-3-en-2-yl 2,2-dimethylpropanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Properties
CAS No. |
184044-89-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
pent-3-en-2-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H18O2/c1-6-7-8(2)12-9(11)10(3,4)5/h6-8H,1-5H3 |
InChI Key |
XEDGXKSZXWYGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(7,7'-Dibromo-9,9'-spirobi[fluorene]-2,2'-diyl)di(ethan-1-one)](/img/structure/B12547156.png)
![D-Norleucine, N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B12547157.png)
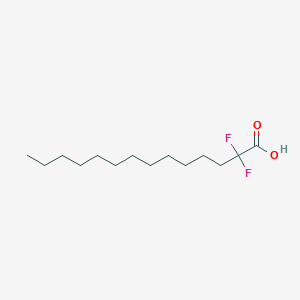
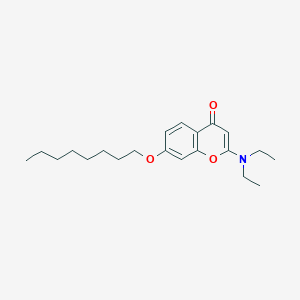
![2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12547168.png)
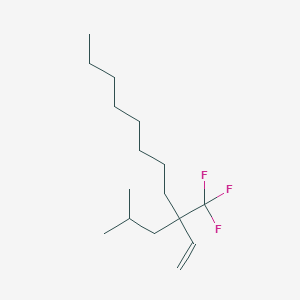
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride](/img/structure/B12547183.png)
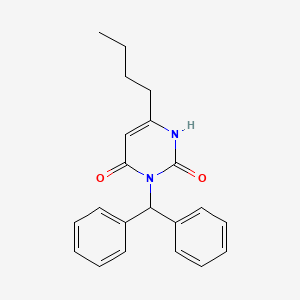
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris(N,N-diethylaniline)](/img/structure/B12547194.png)
![[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol](/img/structure/B12547196.png)
![8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12547207.png)
![2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one](/img/structure/B12547212.png)
![2-[(6-Chlorohexyl)sulfanyl]-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B12547217.png)

